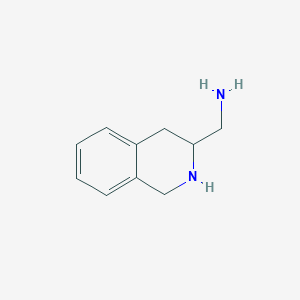

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine

Overview

Description

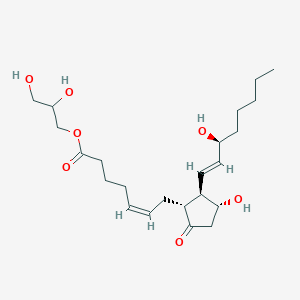

“(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine” is a compound that falls under the class of isoquinoline alkaloids . These are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class within them . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in the scientific community . The THIQ heterocyclic scaffold has garnered a lot of attention due to its diverse biological activities, leading to the development of novel THIQ analogs with potent biological activity . A note on commonly used synthetic strategies for constructing the core scaffold has also been discussed .Molecular Structure Analysis

The molecular formula of “(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine” is C10H14N2 . It has an average mass of 162.232 Da and a monoisotopic mass of 162.115692 Da .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are complex and varied. They are used in the synthesis of substances and have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine” include a boiling point of 307.9°C at 760 mmHg and a melting point of 180-182°C . It is a solid at room temperature .Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

- (4-Phenylquinazolin-2-yl)methanamine, related to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine, was used in high-yield transfer hydrogenation reactions, demonstrating significant efficiency in the conversion of acetophenone derivatives (Karabuğa et al., 2015).

Antimicrobial Activities of Quinoline Derivatives

- Quinoline derivatives, including those similar to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine, have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).

Asymmetric Iso-Pictet-Spengler Reactions

- The compound was utilized in asymmetric iso-Pictet-Spengler reactions, leading to the synthesis of indole-based core structures, important in medicinal chemistry (Schönherr & Leighton, 2012).

Synthesis of Substituted Tetrahydroisoquinolines as Anticancer Agents

- The tetrahydroisoquinoline moiety, a core component of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine, has been synthesized with modifications for potential use as anticancer agents (Redda et al., 2010).

In Vitro Antitumor Activity

- Functionalized derivatives were investigated for their antitumor activities against various human cancer cell lines, demonstrating significant cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Synthesis of Novel Dopamine D3 Receptor Ligands

- The compound has been used in synthesizing novel, selective dopamine D3 receptor antagonists, showing potential in neurological research (Mach et al., 2004).

Alkaloid Derivatives in Alcohol Metabolism

- Tetrahydroisoquinolines, related to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine, have been studied for their formation during alcohol metabolism, linking to pharmacological activities (Yamanaka et al., 1970).

Neuroprotective Effect Studies

- Studies have demonstrated its neuroprotective effects, particularly in the context of diseases like Parkinson's, through various mechanisms including free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity (Antkiewicz‐Michaluk et al., 2006).

Potential as a Lead Compound for Parkinson's Treatment

- It has shown potential as a lead compound for developing new agents to treat Parkinson's disease based on its neuroprotective action against dopaminergic neurotoxins in cultured rat mesencephalic neurons (Kotake et al., 2005).

Novel Strategies in Asymmetric Synthesis

- The compound has been used in novel catalytic stereoselective strategies for synthesis of C1-chiral tetrahydroisoquinolines, contributing to the field of organic synthesis and medicinal chemistry (Liu et al., 2015).

Safety And Hazards

“(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine” may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions of research on 1,2,3,4-tetrahydroisoquinoline analogs are promising. Due to their diverse biological activities, there is significant interest in the scientific community in developing novel THIQ analogs with potent biological activity . This includes further exploration of their structural–activity relationship (SAR), mechanism of action, and the development of synthetic strategies for constructing the core scaffold .

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDYNQIMTRERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452926 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine | |

CAS RN |

147557-04-8 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)